molecular formula C12H8N2O4 B1434028 3-Nitro-2-phenylpyridine-4-carboxylic acid CAS No. 1393443-34-9

3-Nitro-2-phenylpyridine-4-carboxylic acid

Cat. No.: B1434028
CAS No.: 1393443-34-9
M. Wt: 244.2 g/mol
InChI Key: DAMUJLIQLUVQGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-2-phenylpyridine-4-carboxylic acid is a heterocyclic organic compound that belongs to the pyridine family. It is characterized by a nitro group at the 3-position, a phenyl group at the 2-position, and a carboxylic acid group at the 4-position of the pyridine ring. This compound is a yellow crystalline powder that is soluble in organic solvents but insoluble in water. It has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-2-phenylpyridine-4-carboxylic acid typically involves the nitration of 2-phenylpyridine-4-carboxylic acid. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group at the 3-position of the pyridine ring. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with continuous monitoring and control of reaction parameters. The use of advanced equipment and technology ensures the efficient and safe production of the compound. The final product is purified through recrystallization or other suitable purification techniques to meet the required quality standards .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-2-phenylpyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

    Hydrolysis: The carboxylic acid group can be hydrolyzed to form the corresponding carboxylate salt in the presence of a base.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.

    Substitution Reagents: Halogens, alkylating agents.

    Hydrolysis Conditions: Aqueous base (e.g., sodium hydroxide) at elevated temperatures.

Major Products Formed

    Reduction: 3-Amino-2-phenylpyridine-4-carboxylic acid.

    Substitution: Various substituted derivatives depending on the substituent introduced.

    Hydrolysis: Carboxylate salts.

Scientific Research Applications

3-Nitro-2-phenylpyridine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Nitro-2-phenylpyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpyridine-4-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-Amino-2-phenylpyridine-4-carboxylic acid: The amino group provides different chemical properties and biological activities compared to the nitro group.

    3-Nitro-4-phenylpyridine-2-carboxylic acid: Similar structure but with different positioning of the functional groups, leading to variations in reactivity and applications.

Uniqueness

3-Nitro-2-phenylpyridine-4-carboxylic acid is unique due to the specific positioning of the nitro, phenyl, and carboxylic acid groups on the pyridine ring. This unique arrangement imparts distinct chemical reactivity and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

3-nitro-2-phenylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4/c15-12(16)9-6-7-13-10(11(9)14(17)18)8-4-2-1-3-5-8/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMUJLIQLUVQGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=C2[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Nitro-2-phenylpyridine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Nitro-2-phenylpyridine-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-Nitro-2-phenylpyridine-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-Nitro-2-phenylpyridine-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-Nitro-2-phenylpyridine-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-Nitro-2-phenylpyridine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.